
1-Boc-(S)-3-(t-Butyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-(S)-3-(t-Butyl)piperazine is a protected N-Boc piperazine . It is subject to Buchwald-Hartwig coupling with aryl Halides .
Synthesis Analysis
1-Boc-piperazine is prepared with the 80% range using N-Boc protection that is solvent-free and catalyzed by Iodine . The tert-butyl carbamate becomes protonated .Molecular Structure Analysis
The molecular formula of 1-Boc-(S)-3-(t-Butyl)piperazine is C9H18N2O2 . It has a molecular weight of 186.26 .Chemical Reactions Analysis
The tert-butyl carbamate becomes protonated . Loss of the tert-butyl cation results in a carbamic acid .Physical And Chemical Properties Analysis
1-Boc-(S)-3-(t-Butyl)piperazine is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique
Synthesis and Characterization
1-Boc-(S)-3-(t-Butyl)piperazine has been utilized in the synthesis and characterization of novel compounds with potential biological activities. For example, derivatives of N-Boc piperazine have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Additionally, this compound has been a key intermediate in the improved synthesis of triazole antifungal agents, highlighting its importance in pharmaceutical research (Miao Zhen-yuan, 2006).
Chemical Library Development
The compound has played a critical role in the development of chemical libraries for pharmaceutical research. For instance, Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized for potential use in drug discovery, showcasing the versatility of 1-Boc-(S)-3-(t-Butyl)piperazine in creating diverse molecular architectures (Spencer et al., 2011).
Catalysis and Synthesis Optimization
The compound has also been involved in studies focusing on catalysis and synthesis optimization. For example, non-cross-linked polystyrene-supported piperazine, derived from 1-Boc-(S)-3-(t-Butyl)piperazine, has been used to catalyze Knoevenagel condensation under microwave-assistance, demonstrating its utility in facilitating organic reactions (Yang et al., 2004).
Mass Spectrometry Enhancement
Furthermore, piperazine-based derivatives, including those derived from 1-Boc-(S)-3-(t-Butyl)piperazine, have been used to enhance the signal in mass spectrometry analyses of peptides, illustrating its application in analytical chemistry and proteomics (Qiao et al., 2011).
Asymmetric Synthesis
The compound has also been applied in asymmetric synthesis, where deprotonation and dynamic thermodynamic resolution techniques have been utilized to obtain enantiomerically enriched piperazines, further underscoring its utility in the synthesis of chiral compounds (Robinson et al., 2010).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of 1-Boc-(S)-3-(t-Butyl)piperazine have been used to synthesize novel dendrimers, which self-assemble into nano-aggregates, showcasing its potential application in the development of nanomaterials and drug delivery systems (Sacalis et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-3-tert-butylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYDUNZQLEACC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-tert-butyl-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

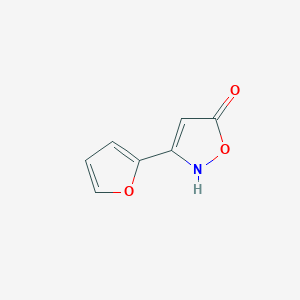
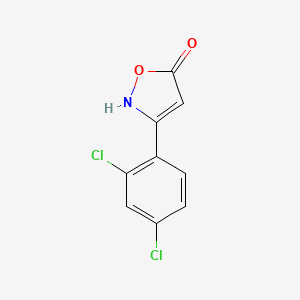
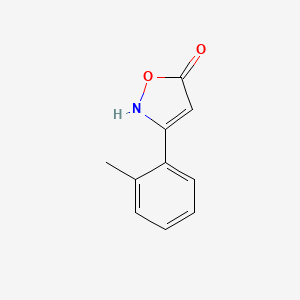

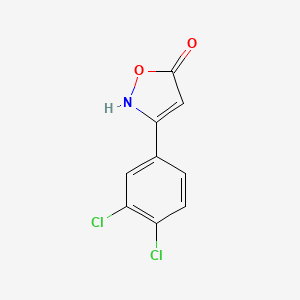
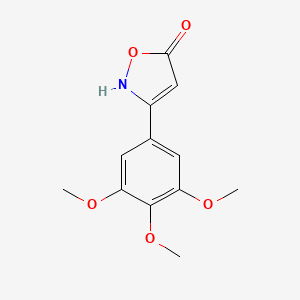


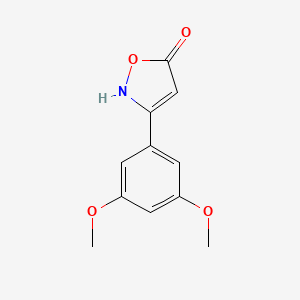

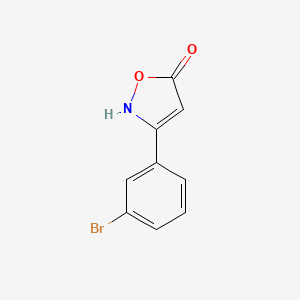

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)
![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)